![molecular formula C27H16O6 B14703702 2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) CAS No. 18386-10-2](/img/structure/B14703702.png)
2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) is a complex organic compound belonging to the naphthopyran family Naphthopyrans are known for their unique photochromic properties, which means they can change color when exposed to light
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) typically involves the condensation of naphthol derivatives with aldehydes under acidic or basic conditions. One common method is the use of boron trifluoride etherate (BF3.Et2O) as a catalyst in a solvent-free environment. This method allows for the efficient production of the compound with high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthopyran structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) has a wide range of scientific research applications:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Biology: Investigated for its potential as a DNA-PK and topoisomerase II inhibitor, which could have implications in cancer research.
Medicine: Explored for its anti-inflammatory, antibiotic, and anticancer properties.
Industry: Utilized in the production of photochromic lenses and other materials that require light-responsive behavior
Wirkmechanismus
The mechanism of action of 2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) involves its ability to undergo photo-induced ring-opening reactions. Upon exposure to light, the compound converts into its merocyanine form, which is intensely colored. This photochromic behavior is due to the structural changes in the naphthopyran ring system, allowing it to absorb different wavelengths of light .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-naphtho[2,1-b]pyran-3-one
- 3,3-diphenyl-3H-naphtho[2,1-b]pyran
- 1H-naphtho[2,1-b]pyran derivatives
Uniqueness
2,2’-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one) stands out due to its bis-naphthopyran structure, which provides enhanced photochromic properties and stability compared to its monomeric counterparts. This makes it particularly suitable for applications requiring long-term durability and consistent performance .
Eigenschaften
CAS-Nummer |
18386-10-2 |
|---|---|
Molekularformel |
C27H16O6 |
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
1-hydroxy-2-[(1-hydroxy-3-oxobenzo[f]chromen-2-yl)methyl]benzo[f]chromen-3-one |
InChI |
InChI=1S/C27H16O6/c28-24-18(26(30)32-20-11-9-14-5-1-3-7-16(14)22(20)24)13-19-25(29)23-17-8-4-2-6-15(17)10-12-21(23)33-27(19)31/h1-12,28-29H,13H2 |
InChI-Schlüssel |
XOKJKHMGRNJWNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(C(=O)O3)CC4=C(C5=C(C=CC6=CC=CC=C65)OC4=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


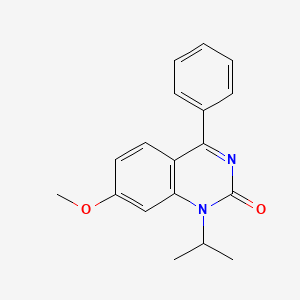
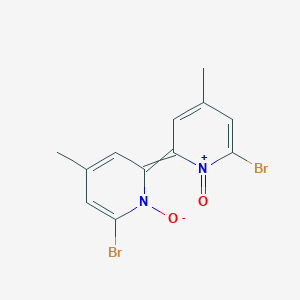
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
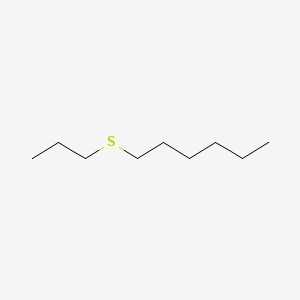
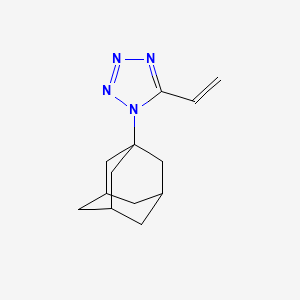
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
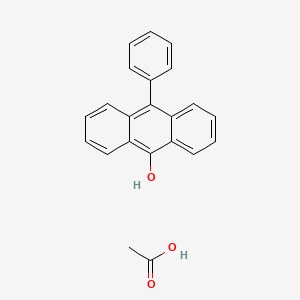


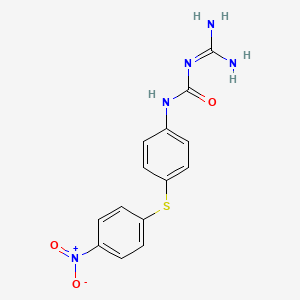
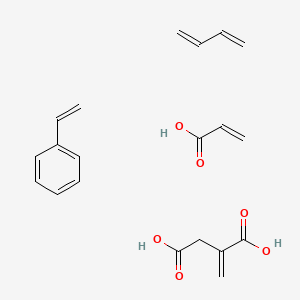
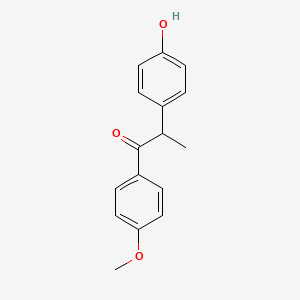
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
